2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13BrO2 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C14H13BrO2/c1-14(17,10-6-8-11(15)9-7-10)12-4-2-3-5-13(12)16/h2-9,16-17H,1H3 |
InChI Key |
LKXRPYGJWUSASM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C2=CC=CC=C2O)O |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Elucidation
X-ray Crystallographic Analysis
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal lattice. For 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol, this technique would offer unparalleled insight into its molecular structure and supramolecular assembly.
Determination of Solid-State Molecular Conformation and Geometry
In the solid state, the molecule's conformation would be dictated by the spatial arrangement that minimizes steric hindrance and maximizes favorable intermolecular interactions. The central ethyl scaffold features a chiral quaternary carbon atom bonded to a hydroxyl group, a methyl group, a phenol (B47542) ring, and a 4-bromophenyl ring. The geometry around this central carbon atom is expected to be tetrahedral. The rotational freedom around the single bonds connecting the aryl rings to the chiral center would allow them to adopt a staggered conformation to reduce steric clash, resulting in a specific dihedral angle between the planes of the two rings.
Elucidation of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be primarily governed by a network of intermolecular forces.
Hydrogen Bonding : The presence of two hydroxyl groups—one phenolic and one alcoholic—makes hydrogen bonding the most significant interaction. It is anticipated that strong intermolecular O-H···O hydrogen bonds would form, creating dimers or extended chains that define the primary crystal packing motif. The phenolic proton is more acidic and thus a stronger hydrogen bond donor compared to the tertiary alcohol proton docbrown.inforsc.org.
Halogen Bonding : The bromine atom on the phenyl ring can act as a halogen bond donor. This occurs when the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as the oxygen atom of a hydroxyl group from an adjacent molecule nih.govmdpi.com. This C-Br···O interaction, though weaker than hydrogen bonding, could play a crucial role in directing the three-dimensional crystal architecture.
These varied interactions would collectively establish a complex and stable three-dimensional crystalline network.
Analysis of Chirality and Absolute Configuration
The molecule possesses a single stereocenter at the carbon atom bearing the hydroxyl, methyl, and two aryl substituents. Therefore, it exists as a pair of enantiomers (R and S forms). Synthesis of this compound would typically yield a racemic mixture (an equal mixture of both enantiomers).
X-ray crystallographic analysis is the definitive method for determining the absolute configuration of a chiral molecule mdpi.com. To achieve this, a single crystal of one of the pure enantiomers, obtained through chiral resolution or asymmetric synthesis, is required. By analyzing the diffraction pattern, specifically the anomalous dispersion effects, the precise spatial arrangement of the atoms can be determined, and the absolute configuration can be unambiguously assigned as either R or S researchgate.netunina.it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of the atoms in this compound.
Proton (¹H) NMR Spectroscopic Analysis for Structural Connectivity
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The predicted ¹H NMR spectrum of this compound would exhibit several distinct signals.
Hydroxyl Protons (-OH) : Two singlets are expected for the two hydroxyl protons. The phenolic -OH signal typically appears between 4-7 ppm, while the alcoholic -OH signal is often found in the 2-5 ppm range libretexts.org. These signals are often broad and their chemical shifts can be concentration and solvent dependent. Their identity can be confirmed by adding D₂O to the sample, which causes the signals to disappear due to proton-deuterium exchange.
Aromatic Protons (Ar-H) : The protons on the two aromatic rings would appear in the downfield region, typically between 6.5 and 7.5 ppm. The disubstituted phenol ring would show a complex multiplet pattern for its four protons. The 4-bromophenyl ring, due to its symmetry, would display two doublets, characteristic of an AA'BB' system, representing the two pairs of equivalent protons ortho and meta to the bromine atom.
Methyl Protons (-CH₃) : The three protons of the methyl group are equivalent and are adjacent to a carbon with no protons. Therefore, they would appear as a sharp singlet in the upfield region, likely around 1.5-2.0 ppm.
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| ~7.4 | 2H | Doublet | Ar-H (protons ortho to Br) |
| ~7.2 | 2H | Doublet | Ar-H (protons meta to Br) |
| 6.7-7.1 | 4H | Multiplet | Ar-H (phenol ring) |
| 4.0-7.0 | 1H | Singlet (broad) | Phenolic -OH |
| 2.0-5.0 | 1H | Singlet (broad) | Alcoholic -OH |
| 1.7 | 3H | Singlet | -CH₃ |
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure of this compound, a total of 11 distinct signals would be predicted in the proton-decoupled spectrum, as some aromatic carbons may have very similar chemical shifts.
Aromatic Carbons : The eight aromatic carbons would produce signals in the 115-160 ppm region. The carbon attached to the phenolic oxygen (C-O) would be the most downfield among the phenol ring carbons, while the carbon bonded to bromine (C-Br) would also have a characteristic shift docbrown.info.
Quaternary and Methyl Carbons : The chiral carbon atom attached to the hydroxyl group (C-OH) is expected to resonate in the 70-80 ppm range. The methyl carbon (-CH₃) would appear as an upfield signal, typically between 20-30 ppm.
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 150-160 | Ar-C (C-OH, phenolic) |
| 140-145 | Ar-C (quaternary) |
| 130-135 | Ar-C (CH, bromophenyl) |
| 125-130 | Ar-C (CH, bromophenyl and phenol) |
| 120-125 | Ar-C (C-Br) |
| 115-120 | Ar-C (CH, phenol) |
| 70-80 | Quaternary C-OH (chiral center) |
| 20-30 | -CH₃ |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules like this compound. Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations, allowing for the complete assembly of the molecular structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For the title compound, key expected correlations would include:
A strong correlation between the methyl protons (H-1') and the benzylic methine proton (H-1), confirming the ethyl group fragment.
Correlations among the aromatic protons on the 2-hydroxyphenyl ring (H-3 to H-6).
Correlations between the aromatic protons on the 4-bromophenyl ring (H-2''/6'' and H-3''/5'').
HSQC (Heteronuclear Single Quantum Coherence) maps protons directly to the carbons they are attached to (¹JCH). columbia.eduyoutube.com This technique is crucial for assigning carbon signals based on their known proton shifts. Each protonated carbon would show a single cross-peak.
To the methyl carbon (C-1').
To the quaternary carbon of the 2-hydroxyphenyl ring (C-2).
To the ipso-carbon of the 4-bromophenyl ring (C-1'').
These correlations, summarized in the table below, would allow for the complete and unequivocal assignment of all proton and carbon resonances.
| Technique | Correlating Protons | Correlating Atoms | Predicted Structural Information |
|---|---|---|---|
| COSY | H-1' (methyl) | H-1 (methine) | Confirms the ethyl fragment. |
| HSQC | H-1 (methine) | C-1 (methine) | Assigns the benzylic carbon. |
| HMBC | H-1 (methine) | C-2, C-1'', C-1' | Links the methine proton to both aromatic rings and the methyl group, confirming the core structure. |
| HMBC | H-6 | C-1, C-2, C-4 | Confirms the attachment point on the phenol ring. |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. thermofisher.com The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. For this compound, the key expected vibrational frequencies are derived from data on analogous compounds like 2-ethylphenol and 4-bromophenol. researchgate.netchemicalbook.comchemicalbook.comchegg.comnist.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H stretch (phenolic & alcoholic) | -OH | 3600 - 3200 | Strong, Broad |
| Aromatic C-H stretch | Ar-H | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | -CH₃ | 2980 - 2870 | Medium |
| Aromatic C=C stretch | Ar C=C | 1610 - 1450 | Medium to Strong |
| C-O stretch (phenolic & alcoholic) | C-OH | 1260 - 1000 | Strong |
| C-Br stretch | Ar-Br | 600 - 500 | Medium to Strong |
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of laser light and is particularly sensitive to non-polar bonds and symmetric vibrations. thermofisher.com Aromatic ring vibrations, especially the symmetric "ring breathing" modes, typically produce strong Raman signals. For the title compound, strong signals would be expected for the aromatic C=C stretching and the C-Br bond.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H stretch | Ar-H | 3100 - 3050 | Strong |
| Aliphatic C-H stretch | -CH₃ | 2980 - 2870 | Medium |
| Aromatic Ring Breathing | Ar C=C | ~1000 | Strong |
| C-Br stretch | Ar-Br | 600 - 500 | Strong |
For novel compounds, a common practice is to correlate experimentally observed vibrational frequencies (from FT-IR and FT-Raman) with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govumn.eduresearchgate.netglobalresearchonline.net This process aids in the precise assignment of complex vibrational modes. Theoretical calculations often systematically overestimate frequencies, so a scaling factor is typically applied to improve the match with experimental data. researchgate.netglobalresearchonline.net As no published experimental spectra for this compound are available, a direct correlation cannot be presented. However, studies on related halogenated phenols have successfully used this combined approach to achieve definitive vibrational assignments. nih.govumn.edu
Mass Spectrometry for Structural Elucidation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation.
The molecular ion peak for this compound is expected at m/z 294/296, corresponding to the formula C₁₄H₁₃BrO₂. A key feature will be the isotopic pattern of bromine, where the ⁷⁹Br and ⁸¹Br isotopes exist in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity (M⁺• and M+2⁺•).
The fragmentation of benzylic alcohols is well-characterized and typically proceeds through two major pathways: alpha-cleavage and dehydration. libretexts.orgfiveable.melibretexts.orgjove.comdummies.com
Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. Two primary alpha-cleavage pathways are possible:
Loss of the 4-bromophenyl radical, leading to a resonance-stabilized cation at m/z 137.
Loss of the 2-hydroxyphenylmethyl radical, resulting in a brominated cation at m/z 183/185.
Dehydration: The elimination of a water molecule (18 amu) from the molecular ion would produce a fragment ion at m/z 276/278. jove.com
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 294 / 296 | [C₁₄H₁₃BrO₂]⁺• | Molecular Ion (M⁺•) |
| 276 / 278 | [C₁₄H₁₁BrO]⁺• | Dehydration ([M-H₂O]⁺•) |
| 183 / 185 | [C₇H₆BrO]⁺ | Alpha-cleavage (loss of C₇H₇O•) |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 137 | [C₈H₉O₂]⁺ | Alpha-cleavage (loss of C₆H₄Br•) |
| 121 | [C₇H₅O₂]⁺ | Fragment from m/z 137 (loss of CH₄) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). Molecules with conjugated π-systems, known as chromophores, exhibit characteristic absorptions in the UV-Vis range.
The structure of this compound contains two chromophores: the 2-hydroxyphenyl ring and the 4-bromophenyl ring. These aromatic systems give rise to π → π* electronic transitions. Compared to unsubstituted benzene (B151609) (λmax ≈ 255 nm), the hydroxyl (-OH) and bromo (-Br) substituents, along with the alkyl bridge, are expected to cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). nih.govdocbrown.info
Based on data for phenol and substituted phenols, the title compound is predicted to exhibit two primary absorption bands. docbrown.inforesearchgate.netacs.org
| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~220 nm | π → π* (Primary Band) | Aromatic Rings |
| ~275 - 285 nm | π → π* (Secondary Band) | Substituted Aromatic Rings |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure and optimized geometry of molecules. ymerdigital.comwu.ac.th The process involves finding the lowest energy conformation, which corresponds to the most stable three-dimensional arrangement of atoms. For 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol, geometry optimization is typically performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p). ymerdigital.comijaemr.com This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. mdpi.com
The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. chemrxiv.org The resulting optimized structure represents a local minimum on the potential energy surface. nih.gov The agreement between calculated structural parameters and those determined experimentally (e.g., via X-ray crystallography) is a key indicator of the accuracy of the computational model. mdpi.comscirp.org For the title compound, key parameters of interest include the C-Br bond length, the bond lengths and angles within the phenolic and bromophenyl rings, and the geometry around the chiral carbon atom.
Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: The following data is representative of typical results from DFT/B3LYP calculations for similar molecular structures and serves as an illustrative example.
| Parameter | Atom(s) Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C-Br | ~1.91 Å |
| Bond Length | C-O (Phenolic) | ~1.37 Å |
| Bond Length | C-O (Alcohol) | ~1.43 Å |
| Bond Length | O-H (Phenolic) | ~0.97 Å |
| Bond Angle | C-C-O (Alcohol) | ~109.5° |
| Bond Angle | C-O-H (Phenolic) | ~109.0° |
| Dihedral Angle | HO-C-C-C (Aryl) | Variable (Defines Conformation) |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity or acidity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to have significant electron density localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the bromophenyl ring system. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative, based on calculations for structurally related aromatic compounds.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Electron-donating ability |
| LUMO Energy | -1.5 to -0.5 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ymerdigital.com The MEP surface is plotted onto the molecule's electron density, with different colors representing varying electrostatic potential values. researchgate.net
Typically, red and orange colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue colors denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas represent regions of near-zero potential. researchgate.net For this compound, the MEP map would be expected to show significant negative potential localized around the oxygen atoms of the phenolic and hydroxyl groups due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net Conversely, the hydrogen atoms of these hydroxyl groups would exhibit a strong positive potential, making them primary sites for hydrogen bonding interactions.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines charge transfer, hyperconjugation, and delocalization of electron density within a molecule. researchgate.net This analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Vibrational Frequency Calculations and Spectroscopic Correlation with Experimental Data
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes. wu.ac.thijaemr.com These calculated frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data from FT-IR and FT-Raman spectroscopy. scirp.org
The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, describing the contribution of individual bond stretches, angle bends, and torsions. ymerdigital.com For this compound, characteristic vibrational modes would include O-H stretching of the phenol and alcohol groups, aromatic C-H stretching, C=C stretching within the rings, and the distinctive C-Br stretching frequency. researchgate.net
Table 3: Predicted Vibrational Frequencies and Assignments Note: Wavenumbers are illustrative and represent typical ranges for the specified functional groups.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Phenol, Alcohol) | 3600 - 3200 | Stretching of the hydroxyl groups; often broad due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings. |
| Aromatic C=C Stretch | 1610 - 1450 | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |
| C-O Stretch (Phenol, Alcohol) | 1260 - 1000 | Stretching of the carbon-oxygen single bonds. |
| C-Br Stretch | 650 - 550 | Stretching of the carbon-bromine bond. |
Conformational Analysis and Identification of Energy Minima
Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable conformer(s), which correspond to global and local energy minima on the potential energy surface (PES). nih.gov
This analysis is often carried out by performing a PES scan, where the total energy of the molecule is calculated as a function of systematic rotations around specific dihedral angles. nih.gov For the title compound, the key dihedral angles are those defining the relative orientation of the two aromatic rings and the hydroxyl groups. By mapping the energy landscape, researchers can identify the lowest-energy structures that are most likely to be populated at room temperature. This information is critical for understanding the molecule's shape, reactivity, and interactions with other molecules. wu.ac.th
The available search results discuss these computational methods and theoretical concepts in the context of other, structurally different molecules. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on “this compound” as requested.
To provide the requested article, specific computational chemistry research on “this compound” would need to be published and accessible.
Reactivity and Chemical Transformation Studies
Reactions Involving the Secondary Hydroxyl Functionality
The secondary alcohol group in 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol is susceptible to oxidation. This common transformation converts the secondary alcohol into a ketone, specifically yielding 2-(4-bromobenzoyl)phenol. The reaction requires the use of an appropriate oxidizing agent. A variety of reagents can accomplish this, ranging from chromium-based compounds to milder, more selective modern oxidants. The choice of reagent can depend on the desired reaction conditions and the need to avoid side reactions involving the sensitive phenolic group.
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | 2-(4-bromobenzoyl)phenol |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to Room Temperature | 2-(4-bromobenzoyl)phenol |
| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature | 2-(4-bromobenzoyl)phenol |
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Dichloromethane (CH₂Cl₂), Low Temperature (-78°C) | 2-(4-bromobenzoyl)phenol |
This interactive table provides representative examples of reagents used for the oxidation of secondary alcohols.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts weak acidity to the molecule, allowing it to react with bases to form a phenoxide salt. This deprotonation significantly increases the nucleophilicity of the oxygen atom, facilitating further reactions such as etherification and esterification. The formation of the phenoxide is a critical first step for many derivatizations at this position. For example, in the Williamson ether synthesis, the phenoxide can react with alkyl halides to form ethers.
| Reagent | Reaction Type | Product Example |
| Sodium hydroxide (B78521) (NaOH) | Deprotonation / Salt Formation | Sodium 2-(1-(4-bromophenyl)-1-hydroxyethyl)phenoxide |
| Methyl iodide (CH₃I) after NaOH | Williamson Ether Synthesis | 2-(1-(4-Bromophenyl)-1-hydroxyethyl)anisole |
| Acetic anhydride (B1165640) ((CH₃CO)₂O) | Esterification | 4-(1-(4-Bromophenyl)-1-hydroxyethyl)phenyl acetate (B1210297) |
This interactive table illustrates common reactions involving the phenolic hydroxyl group.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings
The presence of two distinct benzene rings, each with different substituents, leads to complex and regioselective outcomes in electrophilic aromatic substitution (EAS) reactions. The substituents on each ring either activate or deactivate it towards electrophilic attack and direct the incoming electrophile to specific positions.
The phenolic ring is strongly activated towards electrophilic aromatic substitution. The phenolic hydroxyl group is a powerful ortho-, para-directing activator due to its ability to donate electron density to the ring through resonance. The secondary alkyl substituent, -CH(OH)(C₆H₄Br), is a weak activator and is also ortho-, para-directing. Since both groups direct to the same positions relative to themselves, the substitution pattern is predictable. The primary sites for electrophilic attack will be the positions ortho and para to the hydroxyl group. Given that the para position is already substituted, electrophiles will preferentially add to the positions ortho to the hydroxyl group.
| Ring | Substituent | Effect on Reactivity | Directing Influence |
| Phenolic Ring | -OH (Hydroxyl) | Strong Activator | Ortho, Para |
| Phenolic Ring | -CH(OH)R | Weak Activator | Ortho, Para |
| Bromophenyl Moiety | -Br (Bromo) | Deactivator | Ortho, Para |
| Bromophenyl Moiety | -CH(OH)R | Weak Activator | Ortho, Para |
This interactive table summarizes the directing effects of substituents on the aromatic rings.
Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Substituent
The carbon-bromine bond on the bromophenyl ring is a valuable handle for constructing more complex molecules through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds, using the aryl bromide as a key substrate. These reactions are fundamental in modern organic synthesis.
Suzuki Coupling: Involves the reaction of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This forms a new carbon-carbon single bond, creating a biaryl structure.
Heck Reaction: Couples the aryl bromide with an alkene under the influence of a palladium catalyst to form a new, substituted alkene.
Sonogashira Coupling: A palladium-catalyzed reaction that couples the aryl bromide with a terminal alkyne, often with a copper co-catalyst, to produce an aryl-alkyne.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Heck Reaction | Styrene (B11656) | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
This interactive table outlines major cross-coupling reactions applicable to the bromine substituent.
Derivatization Pathways and Chemical Modifications
Beyond the fundamental reactions, both the secondary and phenolic hydroxyl groups can be modified through various derivatization pathways, most commonly etherification and esterification. These modifications can be used to protect the hydroxyl groups during other transformations or to alter the molecule's physical and biological properties.
Etherification: As mentioned for the phenolic group, the secondary alcohol can also be converted to an ether, for example, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis), although this is typically more challenging than for the more acidic phenol (B47542).
Esterification: Both hydroxyl groups can be acylated to form esters. This is commonly achieved by reacting the molecule with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The phenolic hydroxyl is generally more reactive in these reactions than the secondary alcohol.
| Functional Group | Reagent | Modification Type | Product |
| Phenolic -OH | Benzyl (B1604629) bromide, K₂CO₃ | Etherification | Benzyl ether derivative |
| Secondary -OH | Acetyl chloride, Pyridine | Esterification | Acetate ester derivative |
| Both -OH groups | Excess Acetic anhydride | Diesterification | Diacetate ester derivative |
This interactive table provides examples of derivatization pathways for the hydroxyl functionalities.
Derivatives, Analogues, and Scaffold Based Research in Chemical Synthesis
Synthesis and Characterization of Structurally Related Analogues and Homologues
The synthesis of analogues and homologues of 2-(1-(4-bromophenyl)-1-hydroxyethyl)phenol often involves established organic chemistry reactions, allowing for systematic modification of the core structure. A primary synthetic route involves the reaction of a suitably substituted phenol (B47542) with a derivative of 1-(4-bromophenyl)ethanone. For instance, organometallic reagents, such as Grignard reagents prepared from a protected phenol, can react with 4-bromoacetophenone to form the tertiary alcohol. nih.gov Alternatively, nucleophilic addition of a phenolate (B1203915) to a carbonyl group can be employed.
The synthesis of related structures highlights the versatility of available methods. For example, derivatives of 4-(2-amino-1-hydroxyethyl)phenol can be synthesized via the ring-opening of oxiranes with phenols. google.comgoogle.com Another common approach is the Friedel-Crafts acylation, which has been used to produce (E)-1-(4-bromophenyl)but-2-en-1-one from bromobenzene (B47551) and crotonyl chloride, demonstrating a method to build the acyl-aromatic portion of the scaffold. nih.gov Furthermore, a novel compound, (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide, was synthesized through the condensation of 1-(4-bromophenyl)ethanone with thiosemicarbazide, showcasing derivatization at the carbonyl position. christuniversity.in
Homologues, such as 2-(4-Bromophenyl)ethanol and 4-(2-Bromoethyl)phenol, can be prepared through various synthetic pathways, including the reduction of corresponding carboxylic acids or aldehydes, or through reactions involving ethylene (B1197577) oxide with an appropriate Grignard reagent, such as 4-bromophenylmagnesium bromide. nih.govnih.govgoogle.com
Characterization of these newly synthesized compounds is crucial for confirming their structure and purity. A suite of spectroscopic and analytical techniques is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. mdpi.com Infrared (IR) spectroscopy helps to identify key functional groups, such as the hydroxyl (-OH) and carbon-bromine (C-Br) bonds. christuniversity.in For crystalline solids, single-crystal X-ray diffraction provides definitive information on the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. christuniversity.in
| Synthetic Method | Reactants | Product Type/Analogue | Key Features | References |
| Grignard Reaction | 4-Bromoacetophenone + Phenolic Grignard Reagent | Tertiary alcohol analogues | Forms the core C-C bond and hydroxyl group. | nih.gov |
| Oxirane Ring Opening | Substituted Phenol + Substituted Styrene (B11656) Oxide | 1-Aryl-2-phenoxyethanol analogues | Creates an ether linkage. | google.com |
| Friedel-Crafts Acylation | Bromobenzene + Acyl Chloride (e.g., Crotonyl chloride) | Aromatic ketone precursors | Builds the acyl-aromatic portion of the scaffold. | nih.gov |
| Condensation Reaction | 1-(4-Bromophenyl)ethanone + Hydrazine derivative | Hydrazone derivatives | Modifies the carbonyl group for further elaboration. | christuniversity.in |
| Reduction | 4-Bromophenylacetic acid | 2-(4-Bromophenyl)ethanol (Homologue) | Converts carboxylic acid to primary alcohol. | nih.gov |
Exploration of the this compound Scaffold in Complex Molecule Assembly
The this compound scaffold serves as a versatile building block in the assembly of more complex molecular architectures. Its constituent parts—the phenol ring, the tertiary alcohol, and the bromophenyl group—offer multiple points for chemical modification and incorporation into larger structures.
One major application is in the construction of heterocyclic systems. The phenolic hydroxyl group can act as a nucleophile in intramolecular or intermolecular reactions. For example, it can participate in ring-opening reactions of strained rings like azetidines or oxetanes, leading to the formation of complex heterocyclic frameworks such as dihydrobenzofurans. acs.org This strategy allows for the rapid generation of molecular complexity from readily available starting materials. acs.org
Multicomponent reactions (MCRs) represent another powerful strategy for utilizing this scaffold. The Betti reaction, a three-component reaction involving a phenol, an aldehyde, and an amine, can be adapted to either synthesize or further functionalize the scaffold, creating aminobenzylphenol derivatives. nih.gov Similarly, the Ugi reaction, a four-component reaction, could potentially incorporate a derivative of the scaffold to produce complex bis-amide structures. nih.gov These MCRs are highly valued in medicinal chemistry for their efficiency in generating diverse molecular libraries.
The presence of the bromophenyl moiety is particularly significant as it provides a reactive handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents and the construction of biaryl systems, which are prevalent in many biologically active molecules and functional materials. mdpi.com Modern electrocatalytic methods, such as Ni/Ag-electrocatalytic cross-coupling of carboxylic acids, offer an intuitive and modular approach to forge new bonds, enabling the connection of the scaffold to other complex fragments. nih.gov
| Synthetic Strategy | Scaffold Moiety Involved | Resulting Structure | Significance | References |
| Intramolecular Cyclization | Phenolic -OH | Dihydrobenzofurans, Chromanes | Rapid assembly of complex heterocyclic systems. | acs.org |
| Multicomponent Reactions | Phenolic ring, Carbonyl precursor | Aminobenzylphenols, Bis-amides | Efficient generation of molecular diversity. | nih.gov |
| Cross-Coupling Reactions | Bromophenyl group | Biaryl systems, Substituted analogues | Introduction of functional and structural diversity. | mdpi.com |
| Electrocatalytic Coupling | Entire Scaffold (as a fragment) | Complex natural product analogues | Modular and modern approach to complex molecule synthesis. | nih.gov |
Structure-Activity Relationship (SAR) Studies of Analogues for Targeted Chemical Functionality
Structure-Activity Relationship (SAR) studies investigate how systematic changes in a molecule's structure affect its chemical or biological function. For analogues of this compound, SAR studies can provide critical insights into the features governing properties such as binding affinity to a host molecule, catalytic activity, or antioxidant potential.
The phenolic hydroxyl group is a primary site for modification. Its acidity, hydrogen-bonding capability, and redox potential are key to its function. Quantitative structure-activity relationship (QSAR) analyses on phenolic compounds have shown that antioxidant activity is strongly influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov
Modifications to the two phenyl rings are central to SAR exploration. The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., cyano, trifluoromethyl) can profoundly alter the electronic properties of the molecule. nih.gov For instance, in studies of phenethylamine (B48288) derivatives, the presence and position of alkyl or halogen groups on the phenyl ring were found to have a significant effect on binding affinity to target receptors. biomolther.org Similarly, SAR studies on benzylideneacetophenones revealed that electron-donating groups in the para-position of the phenyl rings tended to enhance antioxidant activity. nih.gov
The bromine atom on the para-position of one phenyl ring serves as a key interaction point, potentially participating in halogen bonding, and also acts as a site for further chemical modification. Replacing bromine with other halogens (F, Cl, I) or other functional groups would systematically probe the influence of size, electronegativity, and lipophilicity on the molecule's function.
| Structural Modification | Position | Potential Effect on Chemical Functionality | Rationale / Example | References |
| Varying Substituents | Phenyl & Phenol Rings | Modulates electronic properties, binding affinity, and antioxidant capacity. | Electron-withdrawing groups can increase inhibitory activity in some systems. | nih.govbiomolther.org |
| Halogen Substitution | 4'-position of Phenyl Ring | Alters halogen bonding potential, lipophilicity, and metabolic stability. | Changing from Br to F or Cl modifies size and electronegativity. | |
| Hydroxyl Group Modification | Phenol Ring | Affects hydrogen bonding, acidity, and antioxidant potential. | The number and location of -OH groups govern the antioxidant capacity of flavonoids. | nih.gov |
| Altering Linker Length | Ethyl Bridge | Changes spatial orientation of the aromatic rings and impacts binding. | Increasing linker length from methylene (B1212753) to ethylene reduced STS inhibitory potency. | nih.gov |
| Esterification/Etherification | Tertiary Alcohol | Removes hydrogen bond donating ability, increases lipophilicity. | Blocks a key interaction point to probe its importance. |
Application of Scaffold Hopping Strategies within Substituted Phenylethanol Frameworks for Novel Chemical Entities
Scaffold hopping is a widely used strategy in chemical design that involves replacing the core molecular framework (scaffold) of a compound with a structurally different one while aiming to retain or improve its desired chemical or biological function. This approach is particularly valuable for discovering novel chemical entities with improved physicochemical properties, such as enhanced metabolic stability or better solubility, or for navigating existing patent landscapes. rsc.orgdundee.ac.uk
Within the context of the this compound framework, scaffold hopping can be applied to any of its key structural components: the phenol ring, the bromophenyl ring, or the entire diarylethanol core.
A common scaffold hopping strategy involves the replacement of a phenyl ring with a bioisosteric heterocycle. nih.gov For example, the bromophenyl ring could be replaced with a bromopyridyl or pyrimidyl substituent. The introduction of nitrogen atoms into the aromatic system can decrease its susceptibility to oxidative metabolism by cytochrome P450 enzymes, a common liability for aromatic compounds. rsc.orgnih.gov
Another advanced strategy involves replacing the planar aromatic rings with non-planar, saturated bioisosteres to improve properties like solubility and reduce lipophilicity. enamine.net Saturated bioisosteres for a para-substituted benzene (B151609) ring include bicyclo[1.1.1]pentane (BCP) and for a meta-substituted ring, the spiro[3.3]heptane core has been used. enamine.net These rigid, three-dimensional motifs can maintain the necessary exit vectors to mimic the geometry of the original phenyl ring while offering a completely different chemical makeup. researchgate.net A 2-oxabicyclo[2.2.2]octane core has also been proposed as a novel bioisostere of the phenyl ring, leading to improved water solubility and metabolic stability in certain drug candidates. enamine.net
The central phenylethanol core itself can be replaced. For example, the scaffold could be "hopped" to a constrained ring system that holds the two aromatic moieties in a similar spatial orientation, or to a completely different linker that maintains key pharmacophoric features. This allows chemists to explore novel chemical space while leveraging the knowledge gained from the original scaffold.
| Original Scaffold Moiety | Hopped Scaffold/Bioisostere | Potential Advantage | Rationale | References |
| Bromophenyl Ring | Bromopyridyl or Bromopyrimidyl Ring | Increased metabolic stability | Electron-deficient heterocycles are less prone to oxidative metabolism. | nih.gov |
| Bromophenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improved solubility, lower lipophilicity, novel chemical space | Saturated, non-planar mimic of a para-substituted benzene ring. | enamine.net |
| Phenol Ring | Saturated bioisosteres (e.g., 2-oxabicyclo[2.2.2]octane) | Enhanced metabolic stability and solubility | Replacement of an aromatic system with a more robust scaffold. | rsc.orgenamine.net |
| Phenylethanol Core | Constrained cyclic systems (e.g., indane, tetralin) | Reduced conformational flexibility, potentially higher binding affinity | Pre-organizes the aromatic groups into a specific conformation. | |
| Aromatic System | Spiro[3.3]heptane | Saturated benzene bioisostere with non-coplanar exit vectors | Can mimic meta- or para-substitution patterns with improved properties. | enamine.net |
Advanced Research Applications and Methodological Contributions
Utilization as a Versatile Synthetic Intermediate in Complex Organic Molecule Synthesis
The structural framework of 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol makes it a potentially valuable intermediate in the synthesis of more complex organic molecules. Phenols and alcohols are highly versatile functional groups in organic synthesis, serving as precursors for a wide array of transformations. The presence of a chiral center in the ethyl bridge adds another layer of utility, making it a candidate for the synthesis of enantiomerically pure target molecules.
For instance, chiral 2-substituted phenols are key starting materials for the synthesis of biologically active heterocyclic compounds such as benzofurans and chromanes. nih.govmdpi.com Methodologies often involve the cyclization of phenolic substrates, where the stereochemistry of a side chain can direct the formation of a specific enantiomer of the final product. acs.orgnih.gov The tertiary alcohol in this compound could, under acidic conditions, be eliminated to form a styrene (B11656) derivative, which could then undergo intramolecular cyclization to form a benzofuran (B130515) ring. The brominated phenyl group also serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Product Class | Reagents/Conditions |
|---|---|---|
| Dehydration/Cyclization | Substituted Benzofurans | Acid catalyst (e.g., PTSA), heat |
| Suzuki Coupling | Biaryl-substituted phenols | Pd catalyst, boronic acid, base |
| Etherification (Williamson) | Phenolic ethers | Alkyl halide, base |
This table is illustrative and based on the general reactivity of the functional groups present in the molecule.
Potential in Designing Supramolecular Assemblies and Frameworks
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The design of such assemblies relies on predictable intermolecular forces, with hydrogen bonding being one of the most powerful and directional.
The this compound molecule contains two strong hydrogen bond donors—the phenolic hydroxyl (-OH) group and the tertiary alcohol (-OH) group. These groups can also act as hydrogen bond acceptors. This dual functionality allows for the formation of robust and intricate hydrogen-bonding networks, which are fundamental to crystal engineering. In the solid state, molecules of this type are expected to form chains, sheets, or three-dimensional frameworks through O-H···O interactions. Furthermore, the bromine atom can act as a weak hydrogen bond acceptor, potentially participating in O-H···Br interactions, which have been observed in the crystal structures of other brominated phenolic compounds.
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, forming the basis of host-guest chemistry. The defined three-dimensional structure and array of functional groups in this compound suggest its potential as a component in host-guest systems. The phenolic ring can engage in π-π stacking interactions, while the hydroxyl groups can specifically bind to guest molecules that have complementary hydrogen bond acceptor or donor sites. The chiral nature of the molecule could enable enantioselective recognition, where a chiral host preferentially binds one enantiomer of a chiral guest over the other.
Contributions to Asymmetric Catalysis Development
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. Chiral molecules like this compound can contribute to this field either as substrates for developing new reactions or as precursors to chiral ligands.
The synthesis of this compound would likely proceed via the addition of a 4-bromophenyl Grignard reagent to 2-hydroxyacetophenone (B1195853), resulting in a racemic mixture. Alternatively, its enantiomerically pure forms could be produced through the asymmetric reduction of the precursor ketone, 2-(1-(4-bromophenyl)acetyl)phenol. This ketone is a prochiral molecule, and its reduction serves as an excellent model reaction to evaluate the effectiveness and enantioselectivity of new catalytic systems, such as those based on chiral oxazaborolidines (CBS reduction) or transition metal complexes with chiral ligands. The electronic properties of the bromo- and hydroxyl-substituents would influence the reactivity and provide valuable data for catalyst development.
Table 2: Illustrative Data from Asymmetric Reduction of a Prochiral Ketone
| Catalyst System | Temperature (°C) | Conversion (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| (S)-CBS with BH₃·SMe₂ | -20 | >99 | 95 (R) |
| RuCl₂[(S)-BINAP]₂, H₂ | 25 | 98 | 92 (S) |
This table represents typical data for asymmetric ketone reductions and is not specific to 2-(1-(4-bromophenyl)acetyl)phenol, for which published data is not available. nih.gov
Chiral ligands are crucial components of asymmetric catalysts, creating a chiral environment around a metal center that directs the stereochemical outcome of a reaction. nih.gov Chiral 1,2-amino alcohols and diols are privileged structures in ligand design. By chemically modifying this compound, it could be converted into a valuable chiral ligand. For example, introduction of a phosphine (B1218219) group or another coordinating group onto the phenolic ring could yield a bidentate ligand capable of coordinating to transition metals like palladium, rhodium, or iridium. The specific steric and electronic properties conferred by the bulky 1-(4-bromophenyl)ethyl group would influence the catalytic activity and enantioselectivity, making it a novel scaffold for ligand development in asymmetric synthesis. organic-chemistry.org
Exploration in Polymer Chemistry and Advanced Materials Design (e.g., Copolymers, NLO materials)
There is no available scientific literature that describes the use of This compound as a monomer for the synthesis of homopolymers or copolymers. Consequently, no data on its reactivity ratios, polymerization kinetics, or the properties of any resulting polymers can be provided.
Similarly, the potential application of this compound or its derivatives in the design of advanced materials, such as those with nonlinear optical (NLO) properties, has not been reported in the reviewed literature. Organic molecules for NLO applications typically require specific structural features, such as extended π-conjugated systems with electron-donating and electron-accepting groups, to achieve significant second or third-order nonlinearities. jhuapl.edu However, no studies have been found that investigate these properties for polymers or materials derived from This compound .
Role in Mechanistic Studies of Organic and Organometallic Reactions
No publications were identified that utilize This compound as a substrate, catalyst, or probe to elucidate the mechanisms of organic or organometallic reactions. Therefore, there is no information on its reactivity, kinetic profiles, or the intermediates it might form in such chemical transformations. Research on related phenolic compounds as ligands in transition metal chemistry has been noted, but this does not directly pertain to the specific compound of interest. nih.gov
Conclusion and Future Perspectives in Research on 2 1 4 Bromophenyl 1 Hydroxyethyl Phenol
Summary of Key Academic Contributions and Methodological Advancements
The academic landscape relevant to 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol is primarily built upon foundational and advanced methodologies in synthetic organic chemistry. The key contributions lie in the development of robust reactions for the formation of its core structural features.
Synthesis of the Tertiary Benzylic Alcohol Moiety: The construction of the tertiary alcohol is a cornerstone of its synthesis. Methodological advancements in this area are dominated by two classical yet continually refined reactions:
Grignard Reactions: The addition of an organometallic species to a carbonyl group is a fundamental carbon-carbon bond-forming reaction. libretexts.orgaroonchande.com The synthesis of this compound would likely involve the reaction of a 4-bromophenylmagnesium halide with a suitably protected 2-hydroxyacetophenone (B1195853), followed by deprotection. miracosta.eduyoutube.com Advances in Grignard chemistry, such as improved reaction conditions to minimize side reactions and enhance yields, are critical. libretexts.org
Friedel-Crafts Reactions: While less direct for this specific target, Friedel-Crafts alkylation and acylation reactions are paramount in the synthesis of aryl ketones and carbinols. rsc.orgwikipedia.orgrsc.org Modern advancements focus on the use of milder, more selective catalysts to overcome the limitations of traditional Lewis acids. semanticscholar.orgnih.gov These methods are crucial for synthesizing precursor molecules.
A summary of plausible synthetic approaches is presented in the table below.
| Reaction Type | Reactants | Key Methodological Advancement | Relevant Citation(s) |
| Grignard Reaction | 4-Bromophenylmagnesium bromide, Protected 2-hydroxyacetophenone | Improved control over reaction conditions to handle multifunctional substrates. | libretexts.orgaroonchande.commiracosta.eduyoutube.comlibretexts.org |
| Friedel-Crafts Type Reactions | Benzene (B151609), 4-Bromobenzoyl chloride (for precursor synthesis) | Development of catalytic systems that are more environmentally benign and offer higher regioselectivity. | rsc.orgwikipedia.orgrsc.orgsemanticscholar.orgnih.gov |
Functionalization of Phenolic Compounds: The presence of the phenolic hydroxyl group opens avenues for further derivatization. Research into the regioselective C-H functionalization of phenols is a significant area of academic contribution, allowing for the introduction of additional functional groups onto the aromatic ring. nih.govmdpi.com
Identification of Emerging Research Avenues and Unexplored Chemical Space
The structure of this compound suggests several promising, yet largely unexplored, research directions.
Asymmetric Synthesis: The tertiary alcohol center in the molecule is a stereocenter. The development of enantioselective synthetic routes to produce single enantiomers of this and related compounds represents a significant and valuable area of research. Asymmetric additions to ketones are a well-established field, and applying these methods to substrates like 2-hydroxyacetophenone could yield optically active products with potential applications in stereoselective catalysis or as chiral building blocks. nih.gov
Derivatization and Polymer Chemistry: The bromine atom and the phenolic hydroxyl group are both versatile functional handles for further chemical modification.
The bromine atom can be readily converted to other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This opens up a vast chemical space for the synthesis of a library of derivatives with potentially interesting biological or material properties. nih.gov
The phenolic hydroxyl group can be used as a nucleophile in etherification and esterification reactions, or as a directing group for further aromatic substitution. mdpi.com It also allows for the incorporation of this molecule into polymer backbones, such as in the synthesis of phenol-formaldehyde type resins or polyesters, potentially imparting flame-retardant properties due to the bromine content. researchgate.net
Photophysical and Materials Properties: The combination of a brominated phenyl ring and a phenol (B47542) could lead to interesting photophysical properties. Exploration of its fluorescence, phosphorescence, and potential application in organic electronics is an untapped research area. The presence of the bromine atom may also make it a candidate for applications in flame retardant materials. europa.eu
Broader Impact on Fundamental Synthetic Organic Chemistry and Materials Science Disciplines
While a single compound rarely revolutionizes a field, the study of molecules like this compound contributes to and benefits from broader advancements in several disciplines.
Synthetic Organic Chemistry: The pursuit of efficient and selective syntheses of multifunctional molecules like this drives innovation in reaction methodology. Challenges such as achieving chemoselectivity in the presence of multiple reactive sites (the phenolic hydroxyl, the potential for Grignard reagent reactivity with the starting material's hydroxyl group) push chemists to develop more sophisticated protecting group strategies and more selective reagents. chemistryviews.orgresearchgate.net The synthesis of such diaryl carbinols is a testament to the power of fundamental bond-forming reactions. mendeley.comresearchgate.net
Materials Science: Brominated compounds are widely used as flame retardants. europa.eu The incorporation of this compound or its derivatives into polymers could lead to new materials with enhanced fire safety. researchgate.net Furthermore, the rigid diaryl structure could be a component of novel liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials where molecular architecture dictates function. The study of how the specific substitution pattern of this molecule influences bulk material properties would be a valuable contribution.
Q & A
Q. What are the optimal synthesis routes for 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or acylation, followed by reduction. For example:
- Step 1: React 4-bromophenylacetone with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate ketone.
- Step 2: Reduce the ketone to the secondary alcohol using NaBH₄ or catalytic hydrogenation.
Alternative routes may employ biocatalysts (e.g., alcohol dehydrogenases) for enantioselective synthesis . Key factors affecting yield include solvent polarity (polar aprotic solvents enhance electrophilic substitution), temperature control (50–80°C for Friedel-Crafts), and stoichiometric ratios (excess phenol to drive equilibrium).
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve bond lengths and angles (e.g., C-Br bond: ~1.89 Å; O-H···π interactions observed in phenolic analogs) .
- Spectroscopy:
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electronic distribution and reactive sites .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ values compared to Trolox) .
- Antimicrobial Screening: Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to establish safe concentration ranges .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Experimental Replication: Standardize protocols (e.g., cell culture conditions, solvent controls) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 2-(1-(4-Chlorophenyl)-1-hydroxyethyl)phenol) to isolate bromine’s role .
- Meta-Analysis: Use statistical tools (e.g., ANOVA, Tukey’s HSD) to evaluate significance across studies .
Q. What environmental fate studies are critical for assessing its ecological impact?
Methodological Answer:
- Degradation Pathways: Investigate hydrolysis (pH-dependent), photolysis (UV-Vis irradiation), and biodegradation (microbial consortia) .
- Partition Coefficients: Measure log Kow (octanol-water) to predict bioaccumulation potential.
- Toxicity Screening: Use Daphnia magna or zebrafish embryos (OECD guidelines) for acute/chronic effects .
Q. How can computational models predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with experimental IC₅₀ values .
- MD Simulations: Analyze stability of ligand-protein complexes (GROMACS, AMBER) over 100-ns trajectories .
- QSAR: Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity data .
Key Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
